molecular formula C12H15N2NaO4 B1408200 Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate CAS No. 1803611-29-1

Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate

Cat. No.: B1408200
CAS No.: 1803611-29-1
M. Wt: 274.25 g/mol
InChI Key: IXRWGWCABVMGBZ-UHFFFAOYSA-M
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Description

Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate: is a chemical compound with the molecular formula C12H17N2NaO4 and a molecular weight of 276.27 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate typically involves the reaction of 2-(4-aminopyridin-2-yl)acetic acid with tert-butyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce reduced amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate is used as a building block for the synthesis of more complex molecules. It is also employed in various organic synthesis reactions .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a substrate in biochemical assays .

Medicine: In the medical field, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and pharmaceutical formulations .

Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .

Mechanism of Action

The mechanism of action of Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, leading to modifications in their activity. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

  • Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)acetate
  • Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate
  • Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-5-yl)acetate

Uniqueness: Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate is unique due to its specific substitution pattern on the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4.Na/c1-12(2,3)18-11(17)14-8-4-5-13-9(6-8)7-10(15)16;/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRWGWCABVMGBZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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